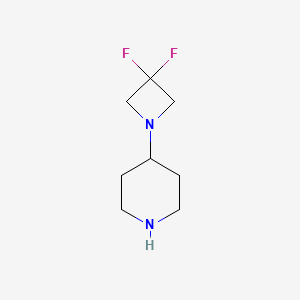
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid
Übersicht
Beschreibung
“2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a phenyl ring, a carboxylic acid group, and a tert-butoxycarbonyl group . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid has been utilized in the synthesis of various compounds. For instance, it has been used in the preparation of NCA-AG using a variation of the Leuchs method, with characterization involving NMR, UV, FTIR, and ESMS techniques (Salamula, Bredenkamp, Bezuidenhout, & Nadiye-Tabbiruka, 2015). Additionally, it played a role in the synthesis of benzothiazolyl thioesters, with optimized conditions leading to high yields (Wang Yu-huan, 2009).
Solid-Phase Peptide Synthesis
This compound has been used in the solid-phase synthesis of peptides. N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a derivative, was synthesized and found suitable as a handle in solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 2009).
Photophysical Properties
It has been involved in studies of photophysical properties. For example, derivatives of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester were synthesized to study their photophysical properties in different solvents (Guzow, Zielińska, Mazurkiewicz, Karolczak, & Wiczk, 2005).
Novel Reagent Development
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and aromatic carboxylic acids was developed using this compound (Saito, Ouchi, & Takahata, 2006).
Optimization of Chemical Processes
It has been employed in optimizing chemical processes, such as the photo-electro/Persulfate/nZVI process for degrading chlorophenoxy acids herbicides, contributing significantly to environmental protection (Mehralipour & Kermani, 2021).
Radical-Mediated Reactions
Metal-free synthesis of trans-diamines from cycloalkenes via a radical mechanism using phenylhydrazine and azodicarboxylates was achieved, showcasing the versatility of this compound (Zhu, Chen, & Loh, 2013).
Wirkmechanismus
Target of Action
It is known to be a useful semi-flexible linker in the development of proteolysis-targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The mode of action of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety within the PROTAC molecule . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target proteins of the PROTACs it forms part of . By leading to the degradation of these target proteins, the compound can influence various cellular processes depending on the specific roles of the target proteins .
Pharmacokinetics
As a component of protacs, its bioavailability would be influenced by the properties of the entire protac molecule .
Result of Action
The result of the action of this compound is the degradation of the target proteins of the PROTACs it is part of . This can have various molecular and cellular effects depending on the functions of these target proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the compound or the PROTACs it forms part of, the pH and temperature of the environment, and the presence of enzymes that can metabolize the compound .
Safety and Hazards
The compound should be handled with care to avoid inhalation, swallowing, or skin contact. It should not come into contact with eyes. Operations should be carried out in a well-ventilated area to avoid dust and steam . It is also classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
Biochemische Analyse
Biochemical Properties
2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of protein degradation and synthesis. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins . The tert-butoxycarbonyl group serves as a protecting group for amines, allowing for selective reactions in the presence of other functional groups . Enzymes such as proteases and esterases can interact with this compound, leading to the cleavage of the protecting group and subsequent release of the active compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific proteins by promoting their degradation through the PROTAC mechanism . This targeted protein degradation can affect cell signaling pathways by removing key regulatory proteins, leading to changes in gene expression and cellular responses. Additionally, the compound’s interaction with cellular enzymes can impact metabolic processes by altering the availability of specific metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs, which facilitate the formation of ternary complexes between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein . The tert-butoxycarbonyl group is cleaved by cellular enzymes, releasing the active compound that can bind to the target protein and initiate the degradation process . This mechanism allows for precise control over protein levels within the cell, providing a powerful tool for studying protein function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the removal of the tert-butoxycarbonyl group . Long-term studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively induce the degradation of target proteins without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve the desired protein degradation . Careful dosage optimization is essential to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and synthesis. The compound interacts with enzymes such as proteases and esterases, which catalyze the cleavage of the tert-butoxycarbonyl group and release the active compound . This interaction can affect metabolic flux by altering the levels of specific metabolites and influencing the overall metabolic balance within the cell . The compound’s role in PROTAC-mediated protein degradation also impacts metabolic pathways by regulating the turnover of key proteins involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Transporters such as organic anion transporters may facilitate the uptake and distribution of the compound within cells . The localization and accumulation of the compound can influence its activity and effectiveness in targeting specific proteins for degradation .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with target proteins and enzymes in the appropriate cellular context . Post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the compound’s localization and function .
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWJCSOPVLRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

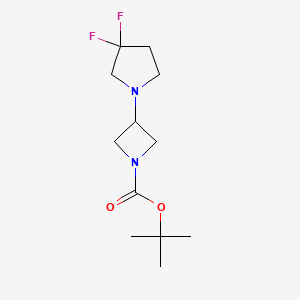
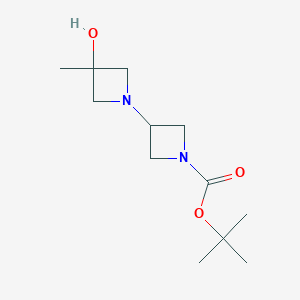
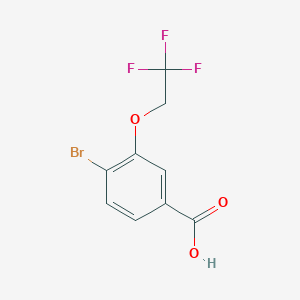
![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
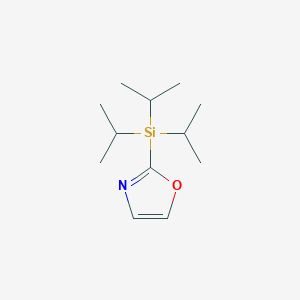
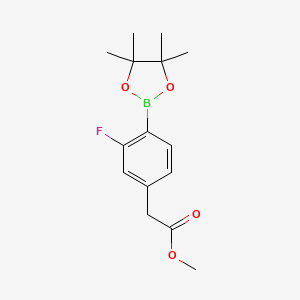
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
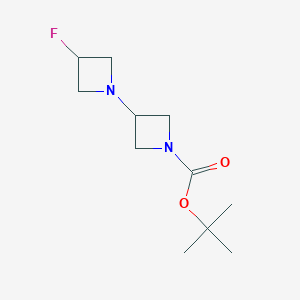
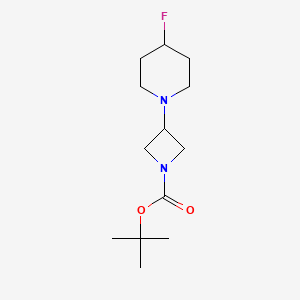
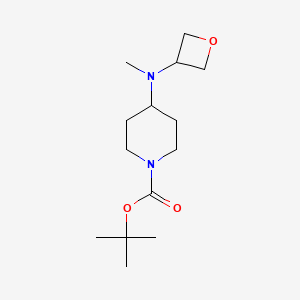
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)
